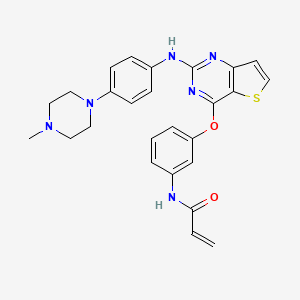










|
REACTION_CXSMILES
|
Cl.[CH3:2][N:3]1[CH2:8][CH2:7][N:6]([C:9]2[CH:14]=[CH:13][C:12]([NH:15][C:16]3[N:17]=[C:18]([O:25][C:26]4[CH:27]=[C:28]([NH:32]C(=O)C=C)[CH:29]=[CH:30][CH:31]=4)[C:19]4[S:24][CH:23]=[CH:22][C:20]=4[N:21]=3)=[CH:11][CH:10]=2)[CH2:5][CH2:4]1>C(O)C.[Fe]>[NH2:32][C:28]1[CH:27]=[C:26]([CH:31]=[CH:30][CH:29]=1)[O:25][C:18]1[C:19]2[S:24][CH:23]=[CH:22][C:20]=2[N:21]=[C:16]([NH:15][C:12]2[CH:11]=[CH:10][C:9]([N:6]3[CH2:5][CH2:4][N:3]([CH3:2])[CH2:8][CH2:7]3)=[CH:14][CH:13]=2)[N:17]=1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
by stirring at 100° C. for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
by stirring at 100° C. for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered with celite
|
|
Type
|
CUSTOM
|
|
Details
|
to remove iron
|
|
Type
|
DISTILLATION
|
|
Details
|
the filtrate was distilled under a reduced pressure
|
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled with dichloromethane
|
|
Type
|
WASH
|
|
Details
|
washed with sat. NaHCO3 aqueous solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried with anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled under a reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was separated by column chromatography (dichloromethane:methanol=10:1 (volume ratio))
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(OC=2C3=C(N=C(N2)NC2=CC=C(C=C2)N2CCN(CC2)C)C=CS3)C=CC1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 67.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |